4-Fluoro-3'-methoxybiphenyl
Overview
Description
4-Fluoro-3’-methoxybiphenyl: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core substituted with a fluorine atom at the 4-position and a methoxy group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-methoxybiphenyl can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. For instance, 4-fluorophenylboronic acid can be coupled with 3’-methoxybromobenzene under mild conditions to yield 4-Fluoro-3’-methoxybiphenyl .
Industrial Production Methods: Industrial production of 4-Fluoro-3’-methoxybiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often using automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3’-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atom can be reduced to form a hydrogen-substituted biphenyl derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: 4-Fluoro-3’-methoxybenzaldehyde or 4-Fluoro-3’-methoxybenzoic acid.
Reduction: 3’-Methoxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Fluoro-3’-methoxybiphenyl is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions .
Biology and Medicine: Its biphenyl core is a common structural motif in many biologically active compounds .
Industry: In the materials science field, 4-Fluoro-3’-methoxybiphenyl can be used in the synthesis of advanced materials, such as liquid crystals and organic semiconductors .
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-methoxybiphenyl depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug design .
Comparison with Similar Compounds
4-Fluorobiphenyl: Lacks the methoxy group, making it less versatile in certain synthetic applications.
3’-Methoxybiphenyl: Lacks the fluorine atom, which can affect its reactivity and properties.
4-Methoxybiphenyl: Substituted with a methoxy group at the 4-position instead of the 3’-position, leading to different chemical behavior.
Uniqueness: 4-Fluoro-3’-methoxybiphenyl is unique due to the presence of both a fluorine atom and a methoxy group on the biphenyl core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
1-fluoro-4-(3-methoxyphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWJYUQVXOJBGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374590 | |
Record name | 1-fluoro-4-(3-methoxyphenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-43-9 | |
Record name | 1-fluoro-4-(3-methoxyphenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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